molecular formula C18H22N4OS B2998928 (E)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide CAS No. 1798419-63-2

(E)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2998928
CAS No.: 1798419-63-2
M. Wt: 342.46
InChI Key: YNEKWPWKRYIKBV-HWKANZROSA-N
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Description

(E)-N-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a synthetic small molecule characterized by a pyridazine core, a piperidine ring, and a thiophene-acrylamide moiety. The (E)-configured acrylamide linker is critical for maintaining conformational stability and optimizing target binding interactions .

Properties

IUPAC Name

(E)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-14-2-4-17(21-20-14)22-9-6-15(7-10-22)12-19-18(23)5-3-16-8-11-24-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,19,23)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEKWPWKRYIKBV-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C=CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)/C=C/C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring , a pyridazine moiety , and a thiophene ring , contributing to its diverse biological activities. The acrylamide functional group is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate cellular signaling pathways through:

  • Enzyme Inhibition : The acrylamide group may interact with nucleophilic sites in proteins, potentially inhibiting their function.
  • Receptor Modulation : The compound may enhance or inhibit the activity of specific receptors, which could lead to therapeutic effects in various conditions.

Antitumor Activity

Recent studies have indicated that derivatives of similar structures exhibit significant antitumor properties. For instance, pyrazole derivatives have shown inhibitory activity against cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) through mechanisms involving apoptosis and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
Compound AHT-291.16Antiproliferative
Compound BMCF-70.85Apoptosis induction

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Research indicates that related compounds exhibit analgesic effects in mouse models of neuropathic pain by modulating nicotinic acetylcholine receptors .

Case Studies

  • Study on Antinociceptive Activity :
    • In a controlled experiment, the compound demonstrated significant pain-relieving effects without impairing motor coordination in mice subjected to oxaliplatin-induced neuropathic pain.
    • The study highlighted the compound's selective enhancement of α7 nicotinic acetylcholine receptor activity while minimally affecting voltage-gated calcium channels .
  • Antitumor Efficacy :
    • A series of analogs were synthesized and tested against various cancer cell lines. The results showed promising IC50 values indicating strong antiproliferative effects, particularly against breast and colon cancers .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural homology with other acrylamide-based inhibitors. A notable analogue is (R,E)-N-(1–(6-chloro-2–(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(pyridin-3-yl)acrylamide (13m) (). Key differences include:

  • Core Heterocycle : The target compound uses a 6-methylpyridazine ring, while 13m employs an imidazo[4,5-b]pyridine core with a chloro substituent.
  • Substituent Groups: The thiophene moiety in the target compound contrasts with 13m’s pyridine and cyanovinyl groups.
  • Linker and Backbone : Both feature acrylamide linkers, but 13m incorporates a pyrrolidine ring instead of a piperidine backbone.

Table 1: Structural Comparison with Analogues

Feature Target Compound Compound 13m ()
Core Heterocycle 6-Methylpyridazine Imidazo[4,5-b]pyridine (chloro-substituted)
Aromatic Substituent Thiophen-3-yl Pyridin-3-yl
Linker Chemistry (E)-Acrylamide (E)-Cyanovinylacrylamide
Backbone Piperidin-4-ylmethyl Pyrrolidin-3-yl

Computational Similarity Metrics

Compound similarity is often assessed using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto/Dice coefficients . For the target compound and 13m:

  • Tanimoto Similarity : Estimated to be moderate (~0.45–0.60) due to shared acrylamide linkers but divergent core structures.
  • Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., thiophene vs. pyridine) may lead to significant activity differences, highlighting the "activity cliff" phenomenon .

Research Findings and Implications

Pharmacokinetic Considerations

  • Solubility: The thiophene group may reduce aqueous solubility compared to 13m’s pyridine and cyanovinyl groups.
  • Metabolic Stability : The piperidine backbone could enhance metabolic stability relative to pyrrolidine-based analogues.

Target Engagement Hypotheses

The compound’s acrylamide linker may enable covalent binding to cysteine residues in kinases (e.g., EGFR, BTK), a mechanism seen in drugs like afatinib. The 6-methylpyridazine core could mimic adenine’s interactions in ATP-binding pockets .

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